3-chloro-5-methyl-2-nitroPyridine
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Overview
Description
3-chloro-5-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-2-nitropyridine typically involves the nitration of 3-chloro-5-methylpyridine. One common method includes the reaction of 3-chloro-5-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-chloro-5-methyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-5-methyl-2-nitropyridine largely depends on its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets such as enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methyl-3-nitropyridine
- 2-chloro-3-methyl-5-nitropyridine
- 3-chloro-2-nitropyridine
Uniqueness
3-chloro-5-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorine atom allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-methyl-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNTLVFKIJMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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